Stereochemical Differentiation: Racemic (2RS,3RS) vs. Single Enantiomer (2S,3R)
The target compound is a racemic mixture (2RS,3RS) of the (2R,3S)-rel stereoisomer, which directly influences the stereochemical outcome of reboxetine synthesis [1]. In contrast, the (2S,3R)-enantiomer (CAS 863012-85-5) would yield the opposite enantiomer of the final drug substance, with potentially differing pharmacological properties . The target compound's racemic nature is deliberately used in the established industrial process to generate racemic reboxetine, which is then resolved or used as a racemate [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Racemic (2RS,3RS); (2R,3S)-rel |
| Comparator Or Baseline | (2S,3R)-enantiomer (CAS 863012-85-5) |
| Quantified Difference | Opposite enantiomeric series |
| Conditions | Stereochemical analysis by chiral HPLC or X-ray crystallography |
Why This Matters
For procurement, selecting the correct racemic form ensures adherence to the validated synthetic pathway, avoiding the introduction of an undesired enantiomer that would require costly chiral separation.
- [1] ChemSrc. 1,2-Propanediol, 3-(2-ethoxyphenoxy)-3-phenyl-, (2R,3S)-rel-. CAS 98769-69-8. Accessed 2026. View Source
- [2] Melloni, P., et al. (1984). Potential antidepressant agents. α-Aryloxy-benzyl derivatives of ethanolamine and morpholine. European Journal of Medicinal Chemistry, 19(3), 235-242. View Source
